REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[C:9](Cl)(=[O:13])[C:10](Cl)=O.C([N:17](CC)CC)C.[Cl-].[Al+3].[Cl-].[Cl-].[OH-:26].[Na+]>C(Cl)Cl.Cl.C1COCC1>[F:1][C:2]1[C:3]2[C:10]([C:9]([OH:13])=[O:26])=[N:17][S:8][C:4]=2[CH:5]=[CH:6][CH:7]=1 |f:3.4.5.6,7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)S
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.57 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
TEMPERATURE
|
Details
|
under cooling at 0° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
To the residue were added concentrated aqueous ammonia (28%, 50 ml) and hydrogen peroxide (35% in water, 50 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with chromatography on a silica gel column (middle pressure chromatography system Yamazen, C-18 column, linear gradient of H20 (0.1% HCOOH) and methanol (0.1% HCOOC) from 10% to 90%, 10 ml/min)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC2=C1C(=NS2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 590 mg | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |